Cas no 85802-38-6 (2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-en-1-yl)-8a,9,10,12a-tetrahydro-4H,8H-benzo[c]pyrano[2,3-f]chromen-4-one)

2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-en-1-yl)-8a,9,10,12a-tetrahydro-4H,8H-benzo[c]pyrano[2,3-f]chromen-4-one structure
85802-38-6 structure
Nome del prodotto:2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-en-1-yl)-8a,9,10,12a-tetrahydro-4H,8H-benzo[c]pyrano[2,3-f]chromen-4-one
Numero CAS:85802-38-6
MF:C50H48O12
MW:840.908935546875
CID:1841179
PubChem ID:5481959

2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-en-1-yl)-8a,9,10,12a-tetrahydro-4H,8H-benzo[c]pyrano[2,3-f]chromen-4-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-en-1-yl)-8a,9,10,12a-tetrahydro-4H,8H-benzo[c]pyrano[2,3-f]chromen-4-one
    • 2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-en-1-yl)-8a,9,10,12a-tetrahydro-4H,8H-benz
    • 2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)-4-oxochromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-enyl)-8,8a,10,12a-tetrahydroisochromeno[3,4-h]chr
    • 8-[3-((2E)-3-Methylbut-2-enyl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-3-((2Z)-3-methylbut-2-enyl)-2-(2,4-dihydroxyphenyl)-5-hydroxy-9,9,11-trimethyl-9,10,12a,8a-tetrahydroisochromano[3,4-h]chromen-4-one
    • Kuwanon M
    • 2-(2,4-Dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-en-1-yl)-8a,9,10,12a-tetrahydro-4H,8H-benzo[d]benzo[1,2-b:3,4-b']dipyran-4-one
    • 8-(3-((2E)-3-Methylbut-2-enyl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl)-3-((2Z)-3-methylbut-2-enyl)-2-(2,4-dihydroxyphenyl)-5-hydroxy-9,9,11-trimethyl-9,10,12a,8a-tetrahydroisochromano(3,4-h)chromen-4-one
    • DTXSID401006388
    • 2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)-4-oxo-chromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-enyl)-8,8a,10,12a-tetrahydroisochromeno[3,4-h]chromen-4-one
    • 85802-38-6
    • 2-(2,4-dihydroxyphenyl)-8-(2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)-4-oxochromen-8-yl)-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-enyl)-8,8a,10,12a-tetrahydroisochromeno(3,4-h)chromen-4-one
    • 2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)-4-oxochromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-enyl)-8,8a,10,12a-tetrahydroisochromeno[3,4-h]chromen-4-one
    • Inchi: InChI=1S/C50H48O12/c1-22(2)8-12-29-43(58)39-34(55)19-35(56)41(48(39)62-46(29)28-15-11-26(52)18-33(28)54)49-42-31(16-24(5)21-50(42,6)7)38-37(60-49)20-36(57)40-44(59)30(13-9-23(3)4)45(61-47(38)40)27-14-10-25(51)17-32(27)53/h8-11,14-20,31,42,49,51-57H,12-13,21H2,1-7H3
    • Chiave InChI: YWQPZNOGOSHEGB-UHFFFAOYSA-N
    • Sorrisi: CC1=CC2C(C(OC3=C2C4=C(C(=C3)O)C(=O)C(=C(O4)C5=C(C=C(C=C5)O)O)CC=C(C)C)C6=C(C=C(C7=C6OC(=C(C7=O)CC=C(C)C)C8=C(C=C(C=C8)O)O)O)O)C(C1)(C)C

Proprietà calcolate

  • Massa esatta: 840.31457696g/mol
  • Massa monoisotopica: 840.31457696g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 62
  • Conta legami ruotabili: 7
  • Complessità: 1900
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 10.5
  • Superficie polare topologica: 203Ų

2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-en-1-yl)-8a,9,10,12a-tetrahydro-4H,8H-benzo[c]pyrano[2,3-f]chromen-4-one Letteratura correlata

Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd